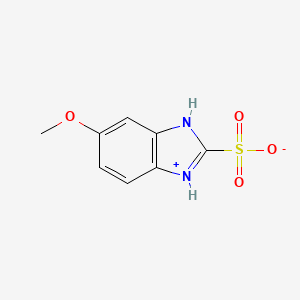
6-methoxy-1H-benzimidazol-3-ium-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. The presence of a sulfonate group and a methoxy group in this compound enhances its solubility and reactivity, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-benzimidazol-3-ium-2-sulfonate typically involves the reaction of 6-methoxybenzimidazole with a sulfonating agent. One common method is the reaction of 6-methoxybenzimidazole with chlorosulfonic acid, followed by neutralization with a base to form the sulfonate salt. The reaction conditions usually involve:
Temperature: 0-5°C for the initial sulfonation step.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Reaction Time: Typically 1-2 hours for sulfonation, followed by neutralization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 6-hydroxy-1H-benzimidazol-3-ium-2-sulfonate.
Reduction: Formation of 6-methoxy-1H-benzimidazole-2-sulfonic acid.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Used as a corrosion inhibitor and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-methoxy-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonate group enhances the compound’s solubility and allows it to interact more effectively with its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxybenzimidazole: Lacks the sulfonate group, making it less soluble and reactive.
1H-Benzimidazole-2-sulfonic acid: Lacks the methoxy group, affecting its overall reactivity and biological activity.
2-Methylbenzimidazole: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
6-Methoxy-1H-benzimidazol-3-ium-2-sulfonate is unique due to the presence of both the methoxy and sulfonate groups, which enhance its solubility, reactivity, and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
6-methoxy-1H-benzimidazol-3-ium-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHBMDJFGQCIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[NH+]=C(N2)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[NH+]=C(N2)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
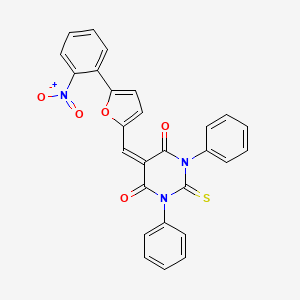
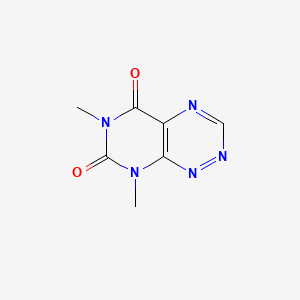
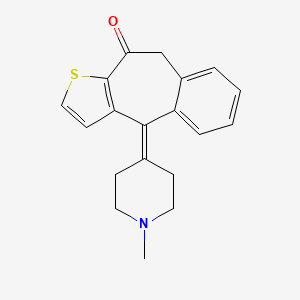
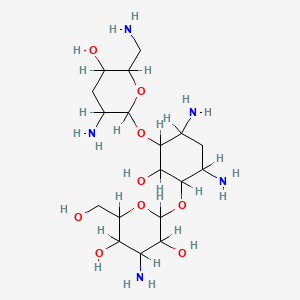
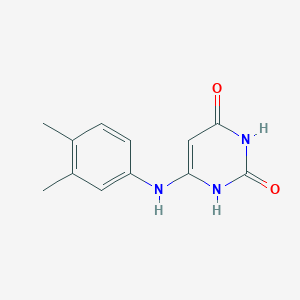
![2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B7773228.png)
![N-[9-(2-hydroxyethoxymethyl)-6-oxo-3H-purin-2-yl]acetamide](/img/structure/B7773229.png)
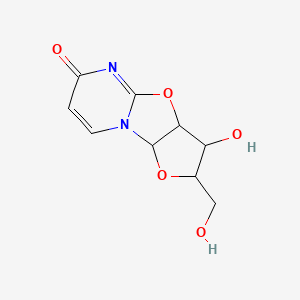
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B7773248.png)
![2-{[(3,5-DIMETHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B7773255.png)
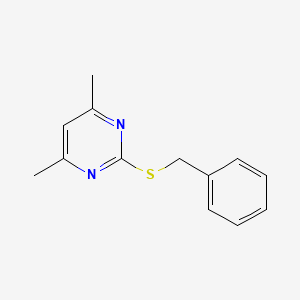
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B7773262.png)
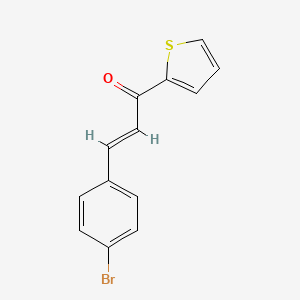
![(5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7773270.png)
